4,4-Dimethyl-3,4-dihydronaphthalen-1(2h)-one
Overview
Description
4,4-Dimethyl-3,4-dihydronaphthalen-1(2h)-one, also known as this compound, is a useful research compound. Its molecular formula is C12H14O and its molecular weight is 174.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 39128. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Health Benefits of 4,4-Dimethyl Phytosterols
Recent studies have explored the health benefits of compounds structurally related to 4,4-dimethyl-3,4-dihydronaphthalen-1(2h)-one, such as 4,4-dimethyl phytosterols. These compounds, with two methyl groups at the carbon-4 atom, show promise in disease prevention and are involved in the endogenous cannabinoid system (ECS). Their beneficial effects on various diseases highlight the need for further research to confirm their relationship with the ECS and their potential in clinical trials (Zhang et al., 2019).
Environmental Toxicology
Research on compounds such as 1,2-dimethylhydrazine (DMH) and 1,4‐dimethylnaphthalene, which share structural similarities with this compound, provides insights into the environmental toxicology and carcinogenic potential of these substances. Studies have been conducted to understand their biochemical, molecular, and histological mechanisms in colon carcinogenesis and residue levels in the environment, emphasizing the need for careful management and regulatory considerations (Venkatachalam et al., 2020); (Anastassiadou et al., 2021).
Industrial Applications and Bioactivity
The study of compounds like dimethyl ether (DME) and dimethyl sulphoxide (DMSO), related to this compound, reveals their significant industrial applications and potential biological activities. DME is highlighted for its use as an alternative fuel in compression ignition engines due to its environmental benefits and performance characteristics. Meanwhile, DMSO is recognized for its role in cell biology as a cryoprotectant, cell fusogen, and a permeability enhancing agent, indicating the diverse applications and bioactivities these compounds can offer (Park & Lee, 2014); (Yu & Quinn, 1998).
Properties
IUPAC Name |
4,4-dimethyl-2,3-dihydronaphthalen-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-12(2)8-7-11(13)9-5-3-4-6-10(9)12/h3-6H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDVZOXPHYFANX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)C2=CC=CC=C21)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70284810 | |
Record name | 4,4-Dimethyl-3,4-dihydronaphthalen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70284810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2979-69-3 | |
Record name | 2979-69-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39128 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,4-Dimethyl-3,4-dihydronaphthalen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70284810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4-Dimethyl-3,4-dihydro-2H-naphthalen-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Q1: What are the structural characteristics of 4,4-Dimethyl-3,4-dihydronaphthalen-1(2H)-one?
A1: this compound is a cyclic ketone with two methyl groups attached to the same carbon atom in the ring structure. Its molecular formula is C12H14O. Importantly, one study demonstrated its synthesis through the reduction of 4,4-dimethylnaphthalen-1(4H)-one using zinc in acetic acid. []
Q2: Were any unique observations made during the synthesis of this compound?
A2: Yes, the reduction of 4,4-dimethylnaphthalen-1(4H)-one with zinc and acetic acid yielded not only this compound but also 1,2-dimethylnaphthalene. Interestingly, the expected phenolic product was not observed. [] This highlights the complexities of chemical reactions and the potential for unexpected outcomes.
Q3: Do any of the provided papers explore the biological activity of compounds structurally similar to this compound?
A3: Yes, one study investigated the antiproliferative activity of Longifolene-derived tetralone derivatives, which share structural similarities with this compound. [] These derivatives exhibited promising anticancer activity against various human cancer cell lines, suggesting that structural modifications to the core structure of this compound might lead to compounds with interesting biological properties.
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